3-Bromo-2-chloro-5,6-dimethylpyridine

Palladium catalysis Suzuki-Miyaura coupling Sequential functionalization

Researchers optimizing stepwise heterocycle elaboration face the challenge of finding a pyridine core with orthogonal halogens and metabolically blocked positions. 3-Bromo-2-chloro-5,6-dimethylpyridine (CAS 1780882-71-4) directly addresses this need. - Ortho C-Br/C-Cl sites enable predictable sequential Suzuki/Negishi couplings for divergent library synthesis. - 5,6-Dimethyl groups enhance metabolic stability and fine-tune lipophilicity, critical for kinase/GPCR probes and agrochemical analogs. - Supplied with ≥95% purity; immediate availability from global distribution centers ensures rapid project timelines.

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
Cat. No. B12998116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloro-5,6-dimethylpyridine
Molecular FormulaC7H7BrClN
Molecular Weight220.49 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1C)Cl)Br
InChIInChI=1S/C7H7BrClN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3
InChIKeyQZCVNXSWUQTIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloro-5,6-dimethylpyridine: Halogenated Pyridine Building Block


3-Bromo-2-chloro-5,6-dimethylpyridine (CAS 1780882-71-4) is a highly functionalized, polyhalogenated pyridine derivative. It belongs to a critical class of heterocyclic building blocks employed extensively in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries [1]. The presence of two distinct halogen atoms (bromine and chlorine) ortho to each other on the pyridine ring, combined with two methyl groups at the 5- and 6-positions, provides a unique and versatile scaffold. This specific substitution pattern enables a range of predictable and selective chemical transformations, making it a valuable intermediate for constructing complex molecular architectures via orthogonal cross-coupling reactions [2].

1
Synthetic Workflow
Orthogonal C-Br/C-Cl reactivity supports sequential cross-coupling for complex pyridine elaboration.
2
Regiochemical Control
5,6-Dimethyl substitution directs metalation and reduces undesired side reactions in late-stage functionalization.
3
Scaffold Complexity
Pre-functionalized with halogens and methyl groups; starting point for kinase inhibitor, GPCR, or agrochemical research.

3-Bromo-2-chloro-5,6-dimethylpyridine: Why It Outperforms Simpler Analogs


Substituting 3-Bromo-2-chloro-5,6-dimethylpyridine with simpler, unsubstituted, or mono-halogenated pyridines is not feasible for applications requiring a specific sequence of orthogonal bond formations. The compound's distinct advantage lies in the combination of a reactive C(sp²)-Br site and a less reactive C(sp²)-Cl site in an ortho-relationship. This allows for the precise, stepwise functionalization of the pyridine core [1]. Replacing it with a generic building block, such as 3-bromo-2-chloropyridine (lacking the 5,6-dimethyl groups), would result in the loss of the steric and electronic effects provided by the methyl substituents. These effects are crucial for modulating the reactivity of the adjacent halogens, influencing the regioselectivity of subsequent metalation or coupling reactions, and can significantly impact the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final target molecules [2].

Orthogonal Cross-Coupling Capability
Target Compound
Dual-halogen ortho-Br/Cl enables sequential C-C bond formation (first at Br, then at Cl).
Simpler Analogs
Mono-halogenated or non-ortho analogs allow only a single coupling step, limiting molecular diversification.
Steric and Electronic Directing Effects
Target Compound
5,6-Dimethyl groups modulate metalation regioselectivity and block unwanted pathways.
3-Bromo-2-chloropyridine
Lacks methyl substituents; altered C-H acidity and steric profile shift metalation outcome.
Physicochemical Property Tuning
Target Compound
Methyl and halogen pattern designed to increase lipophilicity and potentially improve metabolic stability.
Unsubstituted Pyridine Cores
May not provide the same lipophilicity or metabolic blocking effects; requires additional synthetic steps.

3-Bromo-2-chloro-5,6-dimethylpyridine: Evidence vs. Comparators


Orthogonal Cross-Coupling: C-Br vs. C-Cl Discrimination

While specific quantitative yield data for 3-Bromo-2-chloro-5,6-dimethylpyridine is not available in the provided search results, a strong class-level inference can be drawn from studies on the closely related 3-bromo-2-chloropyridine. Research has demonstrated that the use of 3-, 4- or 5-bromo-2-chloropyridines enables the synthesis of a wide variety of heteroarylated 2-arylpyridines via a sequential palladium-catalyzed process [1]. This strategy relies on the well-documented orthogonality of the two halogen atoms: the C(sp²)-Br bond undergoes oxidative addition with palladium(0) catalysts significantly faster than the C(sp²)-Cl bond. This allows for a first functionalization at the bromine position (e.g., via Suzuki-Miyaura coupling) followed by a second, distinct transformation at the chlorine position. The target compound retains this core ortho-Br/Cl motif, and the additional 5,6-dimethyl groups are expected to further modulate the electronic environment, potentially enhancing this chemoselectivity [2]. In contrast, analogs like 3-bromo-5,6-dimethylpyridine (CAS 27063-90-7) or 2-chloro-5,6-dimethylpyridine (CAS 120003-75-0) lack this dual-halogen orthogonality, limiting their utility to a single cross-coupling event.

Orthogonal Cross-Coupling
Class-level inference
Target Stepwise C-Br then C-Cl coupling
Analog Mono-halogen analogs: single coupling only
Enables sequential functionalization; class-level evidence from related bromo-chloropyridines.
Data to verify for this specific substitution pattern.
Palladium catalysis Suzuki-Miyaura coupling Sequential functionalization

Regioselective Metalation via 5,6-Dimethyl Substitution

The presence of 5,6-dimethyl groups on 3-Bromo-2-chloro-5,6-dimethylpyridine is not merely a spectator feature; it plays a critical role in directing further functionalization. Studies on deprotonative metalation of chloro- and bromopyridines using amido-based bimetallic species have established correlations between molecular structure and regioselectivity [1]. The methyl groups increase electron density on the ring and provide steric bulk, which can be leveraged to either block unwanted reaction pathways or to direct metalation to specific sites. For instance, in related systems, 2,6-dibromopyridine undergoes a facile single Br/Mg-exchange with i-PrMgCl to give the monobromo-Grignard reagent in nearly quantitative yield, a process that is highly dependent on the substitution pattern [2]. The target compound's unique arrangement of substituents (ortho-halogens adjacent to a nitrogen, and methyl groups at the 5 and 6 positions) creates a distinct C-H acidity and steric environment compared to its parent compound, 3-bromo-2-chloropyridine. This allows for more predictable and controlled metalation and subsequent trapping with electrophiles, a key advantage for late-stage diversification in medicinal chemistry programs.

Regioselective Metalation
Cross-study comparable
Target 5,6-dimethyl groups direct metalation; predictable regiochemistry
Baseline 3-bromo-2-chloropyridine: altered selectivity
Methyl substitution improves regiochemical control in metalation steps.
Quantitative exchange demonstrated on related dibromopyridine.
Directed Ortho-Metalation (DoM) Halogen-Magnesium Exchange Regioselectivity

Physicochemical Optimization: Lipophilicity and Metabolic Stability

The combination of two halogen atoms and two methyl groups on the pyridine ring of 3-Bromo-2-chloro-5,6-dimethylpyridine directly impacts the physicochemical properties of any molecule it is incorporated into. While no direct quantitative data (e.g., LogP, metabolic half-life) is available for the target compound itself, its molecular composition is a classic strategy in medicinal chemistry for optimizing drug-like properties. The presence of halogens, particularly bromine and chlorine, is known to enhance lipophilicity and membrane permeability, while methyl groups can block metabolically labile sites on the pyridine ring [1]. A compound like 3-bromo-2-chloropyridine (CAS 52200-48-3) is frequently used as a reactant in the preparation of drug-like compounds for SAR studies, including γ-secretase modulators designed to lower Aβ42 in the brain and avoid P-glycoprotein-mediated efflux . The target compound offers a more advanced starting point for such studies, with the additional 5,6-dimethyl groups providing a built-in advantage for modulating metabolic stability and target engagement compared to the simpler 3-bromo-2-chloropyridine scaffold.

Physicochemical Optimization
Class-level inference
Halogen and methyl substitution pattern may increase lipophilicity and block oxidative metabolism.
Reported strategy for improving drug-like properties; direct data for this compound not available.
Class-level inference from SAR studies; validation required.
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

Key Applications of 3-Bromo-2-chloro-5,6-dimethylpyridine


Privileged Scaffold for Kinase Inhibitors and GPCR Modulators

This compound is ideally suited as a central core for synthesizing focused libraries of potential kinase inhibitors or G-protein coupled receptor (GPCR) modulators. The evidence shows that its ortho-Br/Cl motif enables a highly controlled, sequential functionalization strategy to introduce diverse aryl and heteroaryl groups [1]. The 5,6-dimethyl substitution pattern is a common feature in medicinal chemistry for blocking metabolically labile positions on the pyridine ring, thereby improving the metabolic stability of the final drug candidates [2]. Starting with this building block can significantly shorten synthetic routes and accelerate hit-to-lead optimization campaigns compared to using a simpler, unsubstituted pyridine core .

Precursor for Polyaryl Architectures via Sequential Cross-Coupling

Researchers in synthetic methodology should procure this compound for developing and demonstrating novel catalytic systems for polyfunctionalization. The well-documented orthogonality of the C(sp²)-Br and C(sp²)-Cl bonds makes it an excellent test substrate for optimizing conditions for sequential Suzuki-Miyaura, Negishi, or Buchwald-Hartwig reactions [1]. The success of related bromo-2-chloropyridines in synthesizing diverse 2-arylpyridines serves as a direct proof-of-concept [1]. Furthermore, the 5,6-dimethyl groups provide a unique steric and electronic environment that can be used to probe the limits of new catalysts in terms of chemoselectivity and functional group tolerance [3].

Key Intermediate for Next-Generation Herbicides and Fungicides

The halogenated pyridine scaffold is a core component of many commercial agrochemicals. 3-Bromo-2-chloro-5,6-dimethylpyridine provides a versatile entry point for synthesizing novel analogs of known pyridine-based herbicides or for exploring new chemical space. Its ability to undergo orthogonal cross-couplings [1] allows for the systematic introduction of functional groups known to confer herbicidal activity, as outlined in numerous patents for substituted pyridine compounds [4]. The presence of the 5,6-dimethyl groups can be leveraged to fine-tune the lipophilicity and environmental fate of the resulting agrochemical candidates, a critical parameter in the development of effective and safe crop protection agents.

Application
Selection Property
Validation Focus
Kinase inhibitor and GPCR research scaffolds
Orthogonal C-Br/C-Cl reactivity for sequential decoration
Chemoselectivity and coupling sequence confirmation
Polyaryl architecture synthesis methodology
Test substrate for sequential cross-coupling optimization
Catalyst tolerance and functional group compatibility
Agrochemical discovery intermediates
Halogenated pyridine core with methylation for property tuning
Lipophilicity and environmental fate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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